Delt II
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Overview
Description
It is one of the highest affinity and most selective naturally occurring opioid peptides known, acting as a very potent and highly specific agonist of the delta-opioid receptor . DELTORPHIN-II is endogenous to frogs of the genus Phyllomedusa, such as Phyllomedusa bicolor and Phyllomedusa sauvagei, where it is produced in their skin .
Preparation Methods
DELTORPHIN-II can be synthesized using solid-phase peptide synthesis (SPPS), a common method for peptide synthesis. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds
Chemical Reactions Analysis
DELTORPHIN-II undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methionine residues in DELTORPHIN-II can lead to the formation of methionine sulfoxide .
Scientific Research Applications
DELTORPHIN-II has several scientific research applications, particularly in the fields of neuropharmacology and pain management. It is used to study the delta-opioid receptor and its role in modulating pain and other physiological processes . DELTORPHIN-II has been shown to inhibit nociceptors following nerve injury, making it a valuable tool for studying neuropathic pain . Additionally, DELTORPHIN-II has been investigated for its potential cardioprotective effects, as activation of the delta-opioid receptor can increase cardiac resistance to reperfusion injury .
Mechanism of Action
DELTORPHIN-II exerts its effects by binding to and activating the delta-opioid receptor, a G protein-coupled receptor. This activation leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic adenosine monophosphate (cAMP) and subsequent modulation of ion channels and other downstream signaling pathways . The molecular targets and pathways involved in the effects of DELTORPHIN-II include protein kinase C (PKC), extracellular signal-regulated kinase (ERK), phosphoinositide 3-kinase (PI3K), and protein kinase G (PKG) .
Comparison with Similar Compounds
DELTORPHIN-II is similar to other opioid peptides such as DELTORPHIN-I and dermorphin. DELTORPHIN-II is unique in its high affinity and selectivity for the delta-opioid receptor . DELTORPHIN-I, another peptide from the same family, also targets the delta-opioid receptor but has a slightly different amino acid sequence . Dermorphin, on the other hand, is highly selective for the mu-opioid receptor and has different pharmacological properties .
Properties
CAS No. |
122752-16-3 |
---|---|
Molecular Formula |
C38H54N8O10 |
Molecular Weight |
782.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C38H54N8O10/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50)/t22-,26+,27+,28+,31+,32?/m1/s1 |
InChI Key |
NUNBRHVOPFWRRG-MPNDMYOWSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)NC(C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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